3-amino-2,2-dimethylpropane-1-thiol hydrochloride
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Overview
Description
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound that features an amino group, a thiol group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted amino and thiol derivatives.
Scientific Research Applications
3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include redox reactions and enzyme inhibition.
Comparison with Similar Compounds
- 3-amino-2,2-dimethyl-1-propanol
- 1-amino-2-methylpropane-2-thiol
Comparison: 3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality distinguishes it from similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
2742654-12-0 |
---|---|
Molecular Formula |
C5H14ClNS |
Molecular Weight |
155.7 |
Purity |
95 |
Origin of Product |
United States |
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